molecular formula C20H17FN4OS B284134 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether

3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether

Cat. No.: B284134
M. Wt: 380.4 g/mol
InChI Key: ZPTBFLWHZRJYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which are involved in inflammatory and tumorigenic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether in lab experiments is its potential as a therapeutic agent for a variety of diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different disease models.

Future Directions

There are several future directions for research on 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research.

Synthesis Methods

The synthesis of 3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether involves the reaction of 4-fluoroaniline, 4-chloro-3-nitropyrazole, and 2-(phenylthio)ethylamine in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including nitro reduction, Suzuki coupling, and sulfide formation, resulting in the formation of the desired compound.

Scientific Research Applications

3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether has been shown to have potential as a therapeutic agent in scientific research. This compound has been studied for its anti-inflammatory, antitumor, and antiviral properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Properties

Molecular Formula

C20H17FN4OS

Molecular Weight

380.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(3-phenoxypropylsulfanyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C20H17FN4OS/c21-15-7-9-16(10-8-15)25-19-18(13-24-25)20(23-14-22-19)27-12-4-11-26-17-5-2-1-3-6-17/h1-3,5-10,13-14H,4,11-12H2

InChI Key

ZPTBFLWHZRJYML-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)OCCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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